molecular formula C24H26N2O6 B1209908 N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide

N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide

Cat. No.: B1209908
M. Wt: 438.5 g/mol
InChI Key: XKLSLQRIDUZKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide is an aromatic amide and a member of furans.

Scientific Research Applications

1. Synthesis and Chemical Properties

  • N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide is involved in the synthesis of various novel compounds with potential biological activities. For example, its derivatives have been synthesized and evaluated for anti-allergic activity (Mack, Georgiev, Decory, & Radov, 1987). Additionally, its involvement in the synthesis of complex molecules with cytotoxic activities against certain cancer cell lines has been reported (Hassan, Hafez, & Osman, 2014).

2. Pharmacological Properties

  • This compound's derivatives have been found to exhibit significant biological activities, such as potent antiallergic effects. Some studies have detailed the synthesis of related compounds demonstrating strong antiallergic properties in animal models (Georgiev, Mack, Walter, Radov, & Baer, 1987). Moreover, other research has indicated the potential of its derivatives as inhibitors in biochemical pathways, showing promise for therapeutic applications (Ohemeng, Appollina, Nguyen, Schwender, Singer, Steber, Ansell, Argentieri, & Hageman, 1994).

3. In Vivo Metabolism and Biological Interactions

  • The metabolism and biological interactions of related compounds have been studied in various models. For instance, a study on the in vivo metabolism of a psychoactive phenethylamine, structurally related to the compound , revealed multiple metabolic pathways in rats (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). Such studies provide insights into how similar compounds might be metabolized in biological systems.

4. Molecular Mechanisms and Interaction Studies

  • Research exploring the molecular mechanisms and interactions of related compounds, especially those with potential anticancer properties, has been conducted. Studies on the structure-activity relationships of these compounds have revealed how they interact with various cellular components, offering insights into their potential therapeutic applications (Das, Doshi, Tian, Addo, Srinivasan, Hermanson, & Xing, 2009).

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H26N2O6/c1-4-30-21-15-19(26-24(28)20-10-7-11-32-20)22(31-5-2)14-18(21)25-23(27)13-16-8-6-9-17(12-16)29-3/h6-12,14-15H,4-5,13H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

XKLSLQRIDUZKNN-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1NC(=O)CC2=CC(=CC=C2)OC)OCC)NC(=O)C3=CC=CO3

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)CC2=CC(=CC=C2)OC)OCC)NC(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide
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N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide
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N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide
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N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide
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N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide
Reactant of Route 6
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N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide

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